![molecular formula C26H25N3O3S2 B2358936 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-31-6](/img/structure/B2358936.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation .
Biochemical Pathways
These could include pathways involved in inflammation, cancer progression, microbial growth, and more .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds . This suggests that the compound could have good bioavailability.
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, the compound could potentially have various effects at the molecular and cellular levels .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Contributes to the compound's pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- It has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
-
Antimicrobial Activity :
- Similar compounds have demonstrated activity against pathogens like Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival.
- Neuroprotective Effects :
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines, indicating moderate effectiveness in inhibiting tumor growth .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In vitro Studies : Various derivatives have shown promising results against bacterial strains, with some exhibiting IC50 values as low as 0.09 µM against MERS-CoV, suggesting strong antiviral activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study involving similar benzothiazole derivatives demonstrated their effectiveness against human colorectal carcinoma cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related thiazole derivatives revealed potent antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae . These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of benzothiazole derivatives, a specific derivative was found to have an IC50 value of 4.53 µM against HCT116 cells, outperforming traditional chemotherapeutics . This suggests a promising avenue for further development into anticancer drugs.
Case Study 2: Antimicrobial Screening
Another study synthesized various thiazole-based amides and tested their antimicrobial efficacy. The results indicated effective inhibition at concentrations as low as 1 µg/mL against both bacterial and fungal pathogens, highlighting the potential for this compound in treating infections .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUJIILRCNXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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